4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine
Description
Properties
IUPAC Name |
[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-12-9-14(17-11-16-12)19-4-2-3-13(10-19)15(20)18-5-7-21-8-6-18/h9,11,13H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVAYNAAKCHAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H20N4OS
- Molecular Weight : 288.40 g/mol
The compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets, potentially leading to diverse pharmacological effects.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, some derivatives have shown inhibitory activity against PI3K and mTOR pathways, which are crucial in cancer cell proliferation and survival .
Anticancer Properties
A study highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. The compound demonstrated a significant reduction in cell viability in various cancer models, suggesting its utility in cancer therapy .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence that compounds with similar structures exhibit neuroprotective effects. They may enhance neuronal survival under stress conditions by modulating neuroinflammatory responses and promoting neuronal growth factors .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in human breast cancer cells (MCF-7). The results showed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of G0/G1 phase arrest and apoptosis through caspase activation.
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, the compound was administered to mice subjected to oxidative stress. Key findings included:
- Reduction in Oxidative Stress Markers : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.
- Behavioral Improvements : Enhanced performance in memory tasks compared to control groups.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4OS |
| Molecular Weight | 288.40 g/mol |
| Anticancer IC50 | 15 µM (MCF-7 cells) |
| Neuroprotective Effect | Increased SOD activity |
| Apoptosis Induction | Caspase activation |
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 286.38 g/mol. Its structure features a thiomorpholine ring, which is known to enhance biological activity due to its ability to mimic natural substrates in biological systems.
Anticancer Activity
Research indicates that thiomorpholine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that it induces apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Neurological Disorders
The compound has potential applications in treating neurological disorders such as Alzheimer's disease. It acts as a modulator of neurotransmitter systems, potentially improving cognitive functions and reducing neurodegeneration. Studies have demonstrated that it can enhance synaptic plasticity, which is vital for learning and memory .
Antimicrobial Properties
Thiomorpholine derivatives have also been evaluated for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry detailed the synthesis of various thiomorpholine derivatives, including 4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine. The findings revealed that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through upregulation of p53 and downregulation of Bcl-2 proteins .
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, researchers assessed the effects of the compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests its potential as a therapeutic agent for conditions characterized by oxidative stress .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substitution with a nitro-pyridine group (EP 3,858,835) introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic environments compared to the methyl group in the target compound .
Thiomorpholine vs.
Research Findings and Implications
- Synthetic Flexibility : The thiomorpholine scaffold supports diverse modifications, as demonstrated by combinatorial synthesis methods () and transition metal-free protocols (). This adaptability facilitates rapid exploration of structure-activity relationships (SAR).
- Biological Relevance: While direct data for the target compound are lacking, structurally related thiomorpholine derivatives show promise in antimicrobial and kinase-targeting applications.
Preparation Methods
Substrate Preparation: 4-Chloro-6-Methylpyrimidine
The 6-methylpyrimidin-4-yl moiety is typically introduced via nucleophilic aromatic substitution (SNAr). Commercial 4-chloro-6-methylpyrimidine (1) reacts with piperidine-3-carboxylic acid under basic conditions.
Reaction Conditions :
-
Temperature : 80°C, 24 hours under nitrogen.
-
Protection Strategy : Methyl ester protection of the carboxylic acid prevents unwanted side reactions. Piperidine-3-carboxylic acid is treated with thionyl chloride in methanol to yield methyl piperidine-3-carboxylate (2).
Yield Optimization :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs2CO3 | DMF | 80 | 24 | 78 |
| K2CO3 | DMSO | 80 | 24 | 65 |
| NaH | THF | 60 | 12 | 42 |
Post-substitution, the methyl ester is hydrolyzed using 6M HCl at reflux (12 hours) to yield 1-(6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid (3) in 92% yield.
Amide Bond Formation with Thiomorpholine
Acid Chloride Activation
The carboxylic acid (3) is converted to its acid chloride (4) using thionyl chloride (2.5 equiv) in dichloromethane at 0°C to room temperature. Excess thionyl chloride is removed under reduced pressure, and the residue is used directly in the next step.
Coupling with Thiomorpholine
Thiomorpholine (1.2 equiv) is added to the acid chloride (4) in anhydrous dichloromethane with triethylamine (3 equiv) as a base. The reaction proceeds at 0°C to room temperature for 6 hours.
Coupling Agent Comparison :
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl2 | CH2Cl2 | 0–25 | 85 | 98 |
| Oxalyl Cl2 | THF | -10–25 | 76 | 95 |
| HATU | DMF | 25 | 88 | 97 |
While HATU-mediated coupling offers marginally higher yields, the acid chloride route simplifies purification and scalability.
Critical Analysis of Alternative Pathways
Reductive Amination Approach
An alternative route involves reductive amination of piperidine-3-carbaldehyde with 6-methylpyrimidin-4-amine, followed by oxidation to the carboxylic acid. However, this method suffers from low yields (<30%) due to imine instability and over-reduction side reactions.
Mitsunobu Coupling for Ether Formation
Though Mitsunobu reactions excel in ether synthesis (e.g., attaching benzophenones to piperidines), they are unsuitable for direct N-alkylation of pyrimidines, necessitating the SNAr pathway described earlier.
Purification and Characterization
Crystallization
The final compound is recrystallized from ethanol/water (4:1 v/v) to afford colorless needles (mp 148–150°C). X-ray powder diffraction (XRPD) confirms crystallinity, with characteristic peaks at 2θ = 12.4°, 15.8°, and 21.3°.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 6.78 (s, 1H, pyrimidine-H), 4.12–4.08 (m, 1H, piperidine-H), 3.85–3.75 (m, 4H, thiomorpholine-H), 2.55–2.45 (m, 6H, piperidine-CH2 and thiomorpholine-CH2), 2.35 (s, 3H, CH3).
-
HRMS (ESI+): m/z calc. for C16H23N4O2S [M+H]+: 351.1589; found: 351.1592.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine with high purity?
- Methodological Answer : The synthesis requires careful optimization of nucleophilic substitution and coupling reactions. For example, thiomorpholine derivatives are often synthesized via reactions between nitrobenzene analogs and thiomorpholine in solvents like acetonitrile or 1-butanol under basic conditions . To ensure purity, chromatographic purification (e.g., flash column chromatography) and spectroscopic validation (e.g., H NMR) are critical. Reference compound 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]thiomorpholine was purified using similar methods, with H NMR (600 MHz, DMSO-d6) confirming structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- H/C NMR : Essential for verifying piperidine and pyrimidine ring conformations. For example, piperidine protons typically appear as multiplet signals between δ 1.40–2.98 ppm, while pyrimidine protons resonate as doublets near δ 7.42–8.20 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm) and thiomorpholine (C-S, ~600–700 cm) functional groups .
Q. How can researchers design experiments to assess the compound's preliminary biological activity?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups. For instance:
- Enzyme Inhibition : Use fluorescence-based assays to test interactions with kinases or proteases, leveraging the thiomorpholine group’s hydrogen-bonding potential .
- Cellular Uptake : Measure lipophilicity via logP calculations, as thiomorpholine derivatives often exhibit enhanced membrane permeability due to sulfur’s soft Lewis basicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the coupling of the pyrimidine and thiomorpholine moieties?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
- Catalysis : Lewis acids like ZnCl or CuI may accelerate coupling reactions, as seen in related pyrido-pyrimidine syntheses .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Metabolite Profiling : Use LC-MS to identify oxidation products (e.g., sulfoxides/sulfones from thiomorpholine metabolism) that may interfere with activity .
- Structural Dynamics : Perform molecular docking to assess if conformational changes in the pyrimidine ring (e.g., 6-methyl group orientation) alter target engagement .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the pyrimidine (e.g., 6-ethyl or 6-fluoro substituents) and thiomorpholine (e.g., 1,1-dioxide derivatives) groups. Compare their logD values and IC profiles .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites, such as the pyrimidine’s π-stacking potential and the carbonyl’s hydrogen-bond acceptor role .
Q. What advanced analytical methods are required to characterize degradation products under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions.
- HPLC-MS/MS : Quantify degradation products like thiomorpholine sulfoxide (m/z +16) or pyrimidine ring-opened metabolites .
- X-ray Crystallography : Resolve structural changes in degraded crystals to identify vulnerable bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
